molecular formula C12H11NO B180415 (5-Phenylpyridin-3-yl)methanol CAS No. 187392-96-7

(5-Phenylpyridin-3-yl)methanol

Cat. No. B180415
M. Wt: 185.22 g/mol
InChI Key: NNFNSBSOUGRAQP-UHFFFAOYSA-N
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Description

“(5-Phenylpyridin-3-yl)methanol” is a chemical compound with the molecular formula C12H11NO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(5-Phenylpyridin-3-yl)methanol” consists of a pyridine ring attached to a phenyl group at the 5-position and a methanol group at the 3-position .

Scientific Research Applications

Applications in Proton Sponges and Intramolecular Dynamics

(5-Phenylpyridin-3-yl)methanol and its derivatives have been explored in the context of complex proton sponges and their dynamic intramolecular behaviors. A study conducted by Pozharskii et al. (2010) focused on bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol, revealing its existence in a nonconventional in/out form due to intramolecular O-H...N hydrogen bonding. The intricate dynamics between isoenergetic hydrogen chelates, demonstrating temperature-driven behavior and dynamic rechelation processes, underline the compound's potential in studying molecular interactions and conformational changes in complex organic molecules (Pozharskii et al., 2010).

Impact on Lipid Dynamics and Biomembrane Studies

Methanol, a common solubilizing agent, significantly influences lipid dynamics, as revealed by Nguyen et al. (2019). Their research highlighted how methanol affects the mixing and transfer kinetics of lipids, potentially altering bilayer composition crucial for cell survival and protein functionality. Such findings emphasize the importance of solvent choice in biomembrane and proteolipid studies, where methanol's role in lipid scrambling and its impact on structure-function relationships are critical (Nguyen et al., 2019).

Enantioselective Catalysis in Organic Synthesis

The compound has been utilized as an organocatalyst in the enantioselective epoxidation of α,β-enones. Lu et al. (2008) demonstrated the use of (1R,3S,4S)-2-azanorbornyl-3-methanol as a catalyst, achieving good yields and high enantioselectivities at room temperature. Such applications in asymmetric synthesis are valuable for producing enantiomerically pure compounds, crucial in various fields including pharmaceuticals (Lu et al., 2008).

Applications in Hydrogen Bond Networks and Molecular Sheets

The compound's derivatives have been studied for their ability to form intricate hydrogen bond networks, contributing to the construction of complex molecular sheets. Research by Quiroga et al. (2010) on molecules like (5-amino-3-methylpyrazol-1-yl)(phenyl)methanone demonstrated the formation of sheets through N-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds, offering insights into molecular assembly and crystal engineering (Quiroga et al., 2010).

Safety And Hazards

Safety data sheets for “(5-Phenylpyridin-3-yl)methanol” suggest that it should be handled with care to avoid dust formation and inhalation of vapors, mist, or gas . In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

(5-phenylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFNSBSOUGRAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623941
Record name (5-Phenylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Phenylpyridin-3-yl)methanol

CAS RN

187392-96-7
Record name (5-Phenylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (1.45 g) was added to a solution of ethyl 5-phenyl-3-pyridinecarboxylate (8.60 g) in tetrahydrofuran (100 ml) at 0° C., which was stirred at room temperature for 30 minutes. Sodium sulfate decahydrate (13.40 g) was added to the reaction mixture, which was stirred at room temperature for 30 minutes. The precipitate was removed by filtration, and the filtrate was concentrated. The resulting colorless crystals were collected by filtration to obtain 5-phenyl-3-pyridylmethanol (4.82 g, yield 69%). This was recrystallized from ethyl acetate-hexane. Melting point: 71–72° C.
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1.45 g
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8.6 g
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100 mL
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13.4 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of methyl 5-phenylnicotinate (640 mg) in THF (20 mL) at 0° C. was added LiAlH4 (3 mL of a 1M solution). After 1 h, H2O (0.12 mL), 15% sodium hydroxide (0.12 mL) and H2O (0.36 mL) were added successively. The mixture was filtered, washing with EtOAc. The filtrate was concentrated and chromatographed (silica gel; EtOAc/hexane (4:1-5:1)) to provide the title compound as a solid.
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640 mg
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0.12 mL
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0.12 mL
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0.36 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Suman, TR Murthy, K Rajkumar, D Srikanth… - European Journal of …, 2015 - Elsevier
Three series of compounds; pyridinyl-1H-1,2,3-triazoles, pyridinyl-1H-1,2,3-triazolylisoxazoles and pyridinyl-1H-1,2,3-triazolyldihydroisoxazoles with TMP moiety were designed, …
Number of citations: 42 www.sciencedirect.com

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